molecular formula C19H23N3OS B2618881 (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2309706-46-3

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2618881
CAS RN: 2309706-46-3
M. Wt: 341.47
InChI Key: HLZHPFZJMMTQOQ-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in the suppression of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and muscle relaxant effects. It has also been shown to have sedative properties, which can be beneficial in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone has several advantages for lab experiments, such as its high potency and selectivity for GABA-A receptors. However, it also has some limitations, such as its short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for the study of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone, including the investigation of its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective analogs of the compound. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone involves the reaction of 2-phenylthiazol-4-ylamine with 4-cyclobutyl-1,4-diketone in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound in its pure form.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, such as anticonvulsant, anxiolytic, and muscle relaxant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and anxiety disorders.

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-19(17-14-24-18(20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZHPFZJMMTQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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